molecular formula C11H13N3 B11906760 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine

Katalognummer: B11906760
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: HEKMJEFECZLOIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrrolopyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction is carried out in methanol using 10% palladium on carbon (Pd/C) as a catalyst. The presence of hydrochloric acid (HCl) enhances the hydrogenation process, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques can further improve the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Saturated pyrrolopyridine derivatives.

    Substitution: Various substituted pyrrolopyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of fine chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of both pyrrolidine and pyrrolopyridine moieties allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Eigenschaften

Molekularformel

C11H13N3

Molekulargewicht

187.24 g/mol

IUPAC-Name

3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H13N3/c1-2-9-10(8-3-5-12-6-8)7-14-11(9)13-4-1/h1-2,4,7-8,12H,3,5-6H2,(H,13,14)

InChI-Schlüssel

HEKMJEFECZLOIX-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1C2=CNC3=C2C=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.